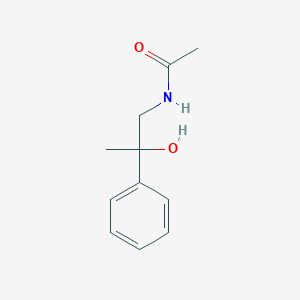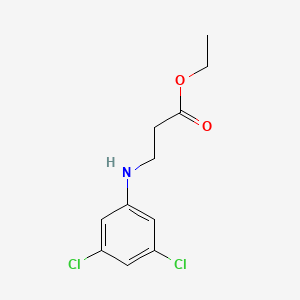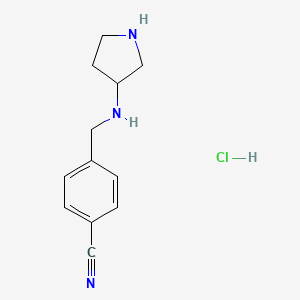
N-(2-hydroxy-2-phenylpropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-2-phenylpropyl)acetamide is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.246. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Arthritic and Anti-Inflammatory Activity
A study conducted on adjuvant-induced arthritic rats showed that N-(2-hydroxy phenyl) acetamide exhibits significant anti-arthritic and anti-inflammatory properties. The compound was found to retard the reduction in body weight and increase in paw edema volume associated with arthritis. Additionally, it reduced serum levels of pro-inflammatory cytokines IL-1 beta and TNF-alpha, and altered oxidative stress markers, indicating its promising role in anti-inflammatory therapy (Jawed et al., 2010).
Chemical Synthesis and Dynamic NMR Properties
Research focused on the synthesis and characterization of derivatives of N-(2-hydroxy-2-phenylpropyl)acetamide. For instance, a study highlighted the synthesis of 2-(benzylidene amino)-N-[(R)-2-hydroxy-2-methyl-1-phenylpropyl] acetamide, exploring its dynamic NMR properties. This kind of research aids in understanding the chemical nature and potential applications of these compounds in various fields (Samimi et al., 2010).
Role in Natural Synthesis of Antimalarial Drugs
N-(2-Hydroxyphenyl)acetamide serves as an intermediate in the natural synthesis of antimalarial drugs. A study demonstrated the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as a catalyst. This indicates its importance in pharmaceutical synthesis, particularly in creating compounds with antimalarial properties (Magadum & Yadav, 2018).
Anticancer Activity
Research into novel N-(1-(3-hydroxy-4-phenoxyphenyl)-3-oxo-3-phenylpropyl)acetamides and similar compounds revealed significant anticancer activity against various cell lines. These compounds were evaluated for their ability to induce apoptosis and arrest the cell cycle in cancer cells, suggesting potential therapeutic applications in oncology (Khade et al., 2019).
Synthesis and Characterization for Industrial Applications
The synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide, which is closely related to this compound, were explored for potential industrial applications. Such studies are crucial for developing new materials and chemicals for various industrial purposes (Zhong-cheng & Wan-yin, 2002).
Wirkmechanismus
Target of Action
N-(2-hydroxy-2-phenylpropyl)acetamide, also known as NA-2, primarily targets Toll-like receptors (TLR-2 and TLR-4) . These receptors are key recognition structures of the immune system and have emerged as potential contributors to inflammation observed in human and rodent models of arthritis .
Mode of Action
NA-2 interacts with its targets, TLR-2 and TLR-4, modulating their activity. This modulation leads to a significant decrease in the expression of TLRs mRNA . The compound’s interaction with these targets results in changes that suppress joint inflammation and related symptoms .
Biochemical Pathways
NA-2 affects the RANKL pathway in collagen-induced arthritis (CIA) model in rats . It also suppresses the TLRs-mediated joint inflammation . The compound’s action on these pathways leads to a decrease in the level of pro-inflammatory markers, IL-1β and TNF-α .
Result of Action
The action of NA-2 results in a significant reversal of deficit seen in body weights of arthritic control group, a parallel decrease in paw edema, and transmission of nociception . Remission of the clinical signs and nociception is associated with improved histology . Furthermore, NA-2 treatment significantly decreases the level of IL-1β and TNF-α in the supernatants of cultured splenocytes .
Safety and Hazards
The safety data sheet for a related compound, “Acetamide”, suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Zukünftige Richtungen
The development of new therapeutic strategies for the management of gliomas is crucial. The therapeutic potentials of synthetic compound “N-(2-hydroxy-2-phenylpropyl)acetamide” in the treatment of GBM as a single agent or in combination with Temozolomide (TMZ) on glioblastoma cells is a promising area of future research .
Biochemische Analyse
Biochemical Properties
N-(2-hydroxy-2-phenylpropyl)acetamide has been found to interact with c-Fos protein and mRNA in the brain of adjuvant-induced arthritic rats . The compound inhibits the expression of c-Fos, an immediate early gene that is overexpressed during peripheral and central noxious conditions .
Cellular Effects
The effects of this compound on cells have been studied in the context of rheumatoid arthritis . The compound has been found to block the development of arthritis-induced c-Fos protein and mRNA expression and peripheral edema . It also significantly reduces the gait deficits which were otherwise observed in the arthritic control group .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of c-Fos protein and mRNA expression . This inhibition can be used as a marker for neuronal activity/excitability .
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(13)12-8-11(2,14)10-6-4-3-5-7-10/h3-7,14H,8H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWZMZGUTVVQSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(C)(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2507797.png)
![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2507798.png)

![4-[2-Amino-4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-thiazol-5-yl]-butyric acid ethyl ester](/img/structure/B2507801.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2507802.png)



![4-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2507811.png)


![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-fluorobenzamide](/img/structure/B2507817.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)propanamide](/img/structure/B2507818.png)
